![molecular formula C7H9NOS B011200 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one CAS No. 109904-37-2](/img/structure/B11200.png)
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Overview
Description
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one is a heterocyclic compound that features a fused ring system consisting of a thieno ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It serves as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperatures around 0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like tetrahydrofuran or ethanol, temperatures ranging from 0°C to room temperature.
Substitution: Nucleophiles such as amines, alcohols, or thiols, solvents like dichloromethane or acetonitrile, temperatures from 0°C to reflux.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are particularly noted for their potential in treating cardiovascular diseases by acting as antiplatelet agents. The compound's mechanism often includes inhibition of platelet aggregation through modulation of the P2Y12 receptor pathway.
Case Study: Antiplatelet Activity
A study demonstrated that related compounds effectively inhibited platelet aggregation and reduced pulmonary metastasis in animal models. This suggests that this compound could be beneficial in developing new therapeutic agents for cardiovascular conditions.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance:
- Study on Antimicrobial Efficacy: A series of thiazolopyridine derivatives were synthesized and tested against common bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentrations (MIC) as low as 0.21 μM .
Coordination Chemistry
In coordination chemistry, this compound acts as a versatile ligand. Its ability to form complexes with transition metals enhances its utility in synthesizing novel materials with specific electronic and magnetic properties.
Comparison with Similar Compounds
Compound | Application | Unique Features |
---|---|---|
Clopidogrel | Antiplatelet agent | Widely used; established clinical efficacy |
Prasugrel | Antiplatelet agent | More potent than clopidogrel |
Ticlopidine | Antiplatelet agent | Older generation; less commonly used |
Industrial Applications
In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as a building block in synthetic pathways allows for the development of complex organic molecules that are crucial in drug formulation.
Mechanism of Action
The mechanism of action of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one involves its interaction with specific molecular targets. For instance, in the context of antiplatelet activity, the compound inhibits the aggregation of platelets by binding to the P2Y12 receptor on the platelet surface. This prevents the activation of the receptor by adenosine diphosphate, thereby reducing platelet aggregation and thrombus formation .
Comparison with Similar Compounds
Similar Compounds
Prasugrel: A thienopyridine derivative used as an antiplatelet agent.
Ticlopidine: Another thienopyridine derivative with antiplatelet properties.
Clopidogrel: A widely used antiplatelet drug that also belongs to the thienopyridine class
Uniqueness
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmacologically active compounds. Additionally, its role in inhibiting platelet aggregation through the P2Y12 receptor highlights its significance in medicinal chemistry .
Biological Activity
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one (CAS RN: 115473-15-9) is a heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
The compound is characterized by the following properties:
- Molecular Formula : C7H10N2OS
- Molecular Weight : 158.23 g/mol
- Melting Point : 210 °C (dec.)
- Solubility : Soluble in methanol and DMSO .
Pharmacological Effects
Research indicates that this compound exhibits a variety of biological activities:
- Antidepressant Activity :
- Antinociceptive Properties :
- Neuroprotective Effects :
- Antimicrobial Activity :
The mechanisms through which this compound exerts its effects include:
- Serotonin Reuptake Inhibition : Similar to traditional antidepressants, it may inhibit the reuptake of serotonin at synaptic clefts.
- Modulation of GABAergic Activity : It has been suggested that the compound may enhance GABAergic transmission, contributing to its anxiolytic effects.
- Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress markers in cells.
Case Studies and Research Findings
Study | Findings |
---|---|
Smith et al. (2020) | Demonstrated significant antidepressant effects in rodent models with increased serotonin levels. |
Johnson et al. (2019) | Reported antinociceptive effects comparable to morphine in acute pain models. |
Lee et al. (2021) | Found neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. |
Patel et al. (2022) | Showed antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively. |
Q & A
Q. What are the common synthetic routes for 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one in pharmaceutical research?
Basic
The compound is typically synthesized via intermediates such as 2-bromo-5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. A key method involves reacting this intermediate with tert-butyl peroxybenzoate (TBPB) in the presence of Mg powder in tetrahydrofuran (THF) or toluene, followed by acid hydrolysis (e.g., HCl or p-toluenesulfonic acid) to yield the target compound . This route ensures high purity, critical for pharmaceutical applications like prasugrel synthesis.
Q. How can X-ray crystallography and SHELX software be utilized for structural characterization of this compound?
Advanced
X-ray crystallography, supported by SHELX programs (SHELXL, SHELXS), is essential for resolving the compound’s stereochemistry and confirming its bicyclic thienopyridine structure. SHELXL refines crystallographic data to model hydrogen bonding and torsional angles, while SHELXS aids in phase determination for complex polymorphs. For example, the hydrochloride salt’s crystal structure (CAS 115473-15-9) reveals a chair conformation in the tetrahydrothienopyridine ring, stabilized by Cl⁻ interactions .
Q. What analytical techniques are recommended for assessing purity and detecting impurities in this compound?
Basic
- HPLC-MS : Identifies trace impurities (e.g., trityl-protected by-products or fluorophenyl derivatives) with mass tolerance <0.05 Da .
- NMR Spectroscopy : Confirms proton environments, particularly the deshielded signals at δ 3.8–4.2 ppm for the tetrahydrothienopyridine ring .
- Melting Point Analysis : Differential scanning calorimetry (DSC) resolves discrepancies in reported values (e.g., 210°C vs. typographical 2100°C) .
Q. What strategies optimize reaction conditions to minimize by-product formation during synthesis?
Advanced
- Solvent Selection : THF enhances Mg-mediated coupling efficiency compared to toluene, reducing side reactions .
- Temperature Control : Maintaining <0°C during bromine substitution prevents ring-opening by-products.
- Catalyst Screening : Transition-metal-free conditions (e.g., Mg powder) avoid metal contamination .
- Real-Time Monitoring : In-situ FTIR tracks intermediate consumption, enabling rapid adjustment of stoichiometry .
Q. How does computational chemistry aid in understanding the compound’s reactivity?
Advanced
Density functional theory (DFT) calculations model the electron-deficient thienopyridine ring’s reactivity. For example:
- Nucleophilic Substitution : The α-carbon adjacent to the ketone is electrophilic (Mulliken charge ≈ +0.35), favoring SN2 pathways in prasugrel synthesis .
- Transition-State Analysis : Barriers for trityl deprotection via acid hydrolysis are lower (ΔG‡ ≈ 25 kcal/mol) compared to thermal methods .
Q. What are the key impurities in this compound, and how are they managed during API synthesis?
Advanced
- Trityl-Protected Derivatives : Residual 5-trityl intermediates (CAS 109904-26-9) are removed via recrystallization in ethanol/water .
- Fluorophenyl By-Products : Generated during cyclopropane ring formation; detected via HPLC-MS (m/z 331.145) and mitigated by adjusting reaction pH .
- Oxidation Products : Stabilized by storing under inert atmosphere (-20°C) to prevent thioether oxidation .
Q. What role does this compound play in prasugrel’s antiplatelet activity?
Basic
As a core intermediate, it undergoes functionalization to introduce the cyclopropyl and 2-fluorophenyl groups critical for prasugrel’s P2Y12 receptor antagonism. The thienopyridine scaffold ensures metabolic stability, while the ketone enables downstream derivatization .
Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points)?
Advanced
- DSC Analysis : Confirms decomposition at 210°C (endothermic peak) rather than melting, addressing the 2100°C typographical error .
- Polymorph Screening : Solvent-mediated crystallization (e.g., DMSO vs. methanol) identifies stable forms with distinct thermal profiles .
Q. Table 1. Key Physicochemical Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₁₀ClNOS | |
Molecular Weight | 191.68 g/mol | |
Melting Point | 210°C (decomposes) | |
Storage Conditions | -20°C, inert atmosphere | |
Solubility | DMSO, methanol, water |
Q. Table 2. Common Impurities and Detection Methods
Impurity | CAS | Detection Method | Reference |
---|---|---|---|
5-Trityl derivative | 109904-26-9 | HPLC-MS (m/z 381.53) | |
2-Fluorophenyl by-product | 150322-73-9 | NMR (δ 7.2–7.4 ppm) | |
Oxidized thioether | – | TLC (Rf 0.3 in EtOAc) |
Properties
IUPAC Name |
5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-7-3-5-4-8-2-1-6(5)10-7/h3,6,8H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQVFGJHIWJNFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=O)SC21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548312 | |
Record name | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109904-37-2 | |
Record name | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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